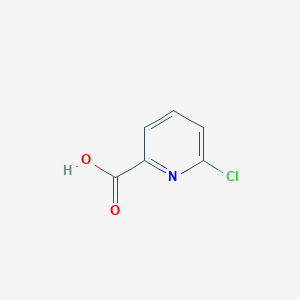
6-氯吡啶甲酸
描述
Synthesis Analysis
The synthesis of chlorinated picolinic acids often involves multiple steps, including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis reactions. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine demonstrates a process that could be analogous to synthesizing 6-Chloropicolinic acid, with a reported overall yield of 57.8% (Huo Ling-yan, 2011). This suggests that a similar approach could be utilized for 6-Chloropicolinic acid, adjusting the chlorination step to target the desired position on the picolinic acid molecule.
Molecular Structure Analysis
The molecular structure of chlorinated picolinic acids is characterized by the presence of chloro groups attached to the pyridine ring, which significantly influences their chemical reactivity and physical properties. Techniques such as IR, MS, ^1HNMR, and ^13CNMR are essential for confirming the structures of synthesized compounds, as demonstrated in the synthesis of 3,4,5-trichloropicolinic acid (Huo Ling-yan, 2011).
Chemical Reactions and Properties
Chlorinated picolinic acids undergo various chemical reactions, including electrochemical synthesis and hydrodechlorination. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid in a tank-type undivided electrolytic cell with a silver cathode demonstrates the reductive dechlorination process, achieving a high yield and purity of the product (Ma Chun, 2010).
Physical Properties Analysis
The physical properties of chlorinated picolinic acids, such as melting points, solubility, and stability, are influenced by the number and position of chloro substituents on the pyridine ring. The detailed characterization of these properties is crucial for their application and handling. For instance, the melting point of a product from the electrochemical synthesis of 3,6-dichloropicolinic acid was found to be between 151—153℃, indicating its purity and stability (Ma Chun, 2010).
科学研究应用
土壤退化和硝化抑制:
- 6-氯吡啶甲酸是从土壤中2-氯-6-(三氯甲基)吡啶分解产生的代谢物,与铵肥一起用作硝化抑制剂。土壤温度显着影响其分解速率,而土壤有机质和pH也在较小程度上影响它。这种化学物质可能会被生物降解(Meikle et al., 1977)。
电还原研究:
- 对6-氯吡啶甲酸在汞电极上的电还原研究表明,还原过程依赖于pH值,并涉及多个步骤,其动力学各不相同(Corredor & Mellado, 2006)。
抑制细菌生长:
- 硝基吡啶和6-氯吡啶甲酸都可以抑制参与氮循环的一种细菌——欧洲硝化单胞菌细胞中的亚硝酸盐产生。抑制机制各不相同,硝基吡啶显示出即时效果,而6-氯吡啶甲酸引起滞后阶段(Powell & Prosser, 1985)。
植物毒性和生长:
- 对暴露于硝基吡啶和6-氯吡啶甲酸的棉花和小麦幼苗进行的毒性研究表明,这两种化学物质都可以减缓植物生长,其影响程度因暴露部位和对每种植物物种的固有活性而异(Geronimo et al., 1973)。
电催化脱氯:
- 已开发了一种使用Pd催化剂的水相电催化氢化系统,可将含有6-氯吡啶甲酸在内的氯吡啶酸混合物脱氯成吡啶甲酸。这个过程对处理含有这些化合物的有机废物非常重要(Hong-xing et al., 2016)。
土壤中的估算:
- 已开发了用于估算土壤中6-氯吡啶甲酸的方法,这对于由于施用某些农业化学品而形成残留物质而言尤为重要(Redemann, 1967)。
与卤化物的反应性:
- 对6-氯吡啶甲酸三重态与卤化物的反应性进行的研究提供了关于该化合物在不同条件下的化学行为和相互作用的见解(Rollet & Richard, 2006)。
脱卤研究:
- 对硝基吡啶进行的还原脱卤研究,形成6-氯吡啶甲酸,通过欧洲硝化单胞菌扩展了对该化合物微生物相互作用的理解(Vannelli & Hooper, 1993)。
安全和危害
未来方向
In recent years, electrokinetic (EK) remediation technology has gained significant attention among researchers. This technology has proven effective in the remediation of low-permeability polluted soil . Further exploration and investigation in this area are essential for advancing the field and improving environmental remediation strategies .
属性
IUPAC Name |
6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 6-chloro-2-pyridinecarboxylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040289 | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloropicolinic acid | |
CAS RN |
4684-94-0 | |
| Record name | 6-Chloropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


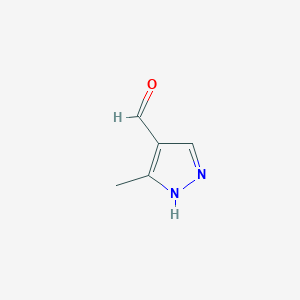
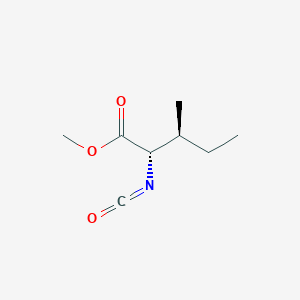

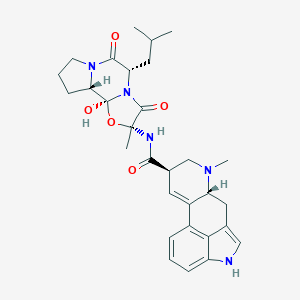
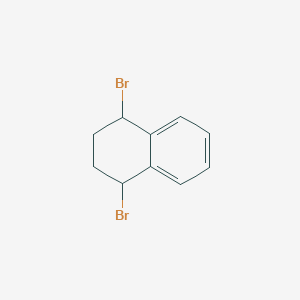
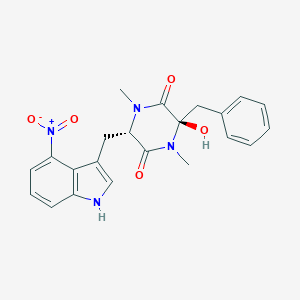
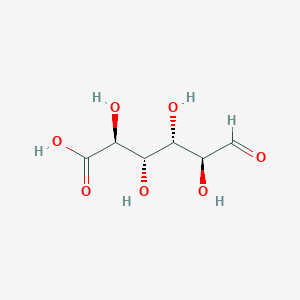
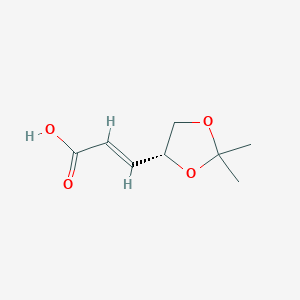
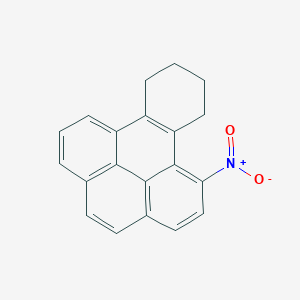
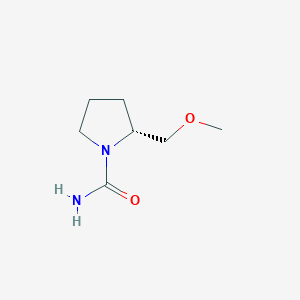
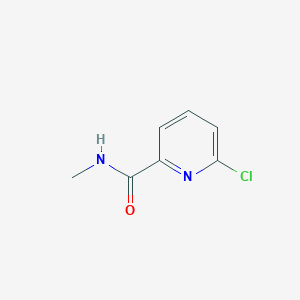
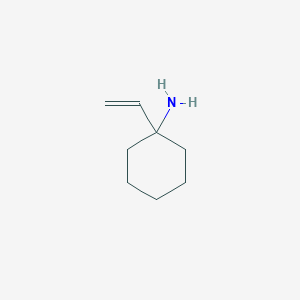
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)